molecular formula C10H10F2O3 B1422428 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde CAS No. 1184531-70-1

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde

Cat. No. B1422428
CAS RN: 1184531-70-1
M. Wt: 216.18 g/mol
InChI Key: YXDGOMZWDGICMQ-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde” is a compound that contains a benzaldehyde group, which is a type of aromatic aldehyde. It also contains a 2,2-difluoroethoxy group and a methoxy group attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, a practical nucleophilic trifluoromethoxylation of alkyl halides has been reported . Also, a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride has been used to introduce the difluoroethoxy moiety .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with an aldehyde group (-CHO), a 2,2-difluoroethoxy group (-OCH2CF2H), and a methoxy group (-OCH3) attached to it .

Scientific Research Applications

Catalysis and Synthesis

Sulfonated Schiff base copper(II) complexes, synthesized from related compounds, have shown efficiency and selectivity as catalysts in the oxidation of alcohols, demonstrating potential applications in organic synthesis and industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015). Additionally, the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y, utilizing related compounds, has been explored as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial and Antiaflatoxigenic Properties

Schiff bases of compounds similar to "2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde" have shown significant antimicrobial and antiaflatoxigenic activities, suggesting potential applications in food safety and preservation (Harohally, Cherita, Bhatt, & Appaiah, 2017).

Anti-asthmatic Activity

Phenolic compounds derived from roots similar to "2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde" have been studied for their anti-asthmatic activity, indicating potential therapeutic applications in the treatment of asthma and related respiratory conditions (Jang, Lee, & Kim, 2010).

Vibrational Dynamics and Spectroscopic Analysis

Research on the vibrational dynamics of methoxybenzaldehyde derivatives, including those similar to "2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde," has been conducted using INS spectroscopy and DFT calculations, contributing to our understanding of molecular dynamics and interactions in the solid state (Ribeiro-Claro, Vaz, Nolasco, Gil, de Carvalho, Marques, & Amado, 2021).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-2-3-7(5-13)10(8)15-6-9(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGOMZWDGICMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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